2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a tert-butyl group at the second position, a methyl group at the seventh position, and an aldehyde group at the third position of the indole ring.
Preparation Methods
The synthesis of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of the indole ring through electrophilic substitution reactions. The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .
Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. These methods often require the use of catalysts and specific reaction conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors and enzymes, influencing cellular processes and signaling pathways . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Lacks the tert-butyl and methyl groups, resulting in different chemical and biological properties.
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde: Contains a bromine atom at the fifth position, which can influence its reactivity and biological activity.
7-methyl-1H-indole-3-carbaldehyde: Lacks the tert-butyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9-6-5-7-10-11(8-16)13(14(2,3)4)15-12(9)10/h5-8,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGXHVERAMDQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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